N-t-Butyl 2-bromo-4-nitroaniline
Overview
Description
N-t-Butyl 2-bromo-4-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2. It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Bromination: The compound can be synthesized by first nitrating aniline to form 4-nitroaniline, followed by bromination to introduce the bromine atom at the 2-position.
Tert-Butylation: The final step involves the tert-butylation of 2-bromo-4-nitroaniline using tert-butyl chloride in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-4-aminotoluene.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-bromo-4-aminotoluene and other reduced derivatives.
Substitution: Hydroxylated or alkylated products.
Scientific Research Applications
N-t-Butyl 2-bromo-4-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-t-Butyl 2-bromo-4-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to the production of reactive oxygen species (ROS) and the regulation of inflammatory responses.
Comparison with Similar Compounds
N-t-Butyl 2-bromo-4-nitroaniline is compared with other similar compounds to highlight its uniqueness:
2-Bromo-4-nitroaniline: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
2-Bromo-4-nitrotoluene: Contains a methyl group instead of the tert-butyl group, leading to variations in its biological and chemical behavior.
2-Bromo-4-nitrophenol: Features a hydroxyl group instead of the tert-butyl group, affecting its solubility and reactivity.
Properties
IUPAC Name |
2-bromo-N-tert-butyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOITTMHFVTIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675024 | |
Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952664-76-5 | |
Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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